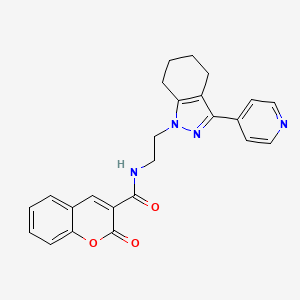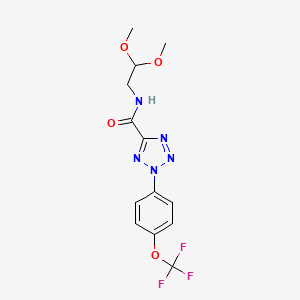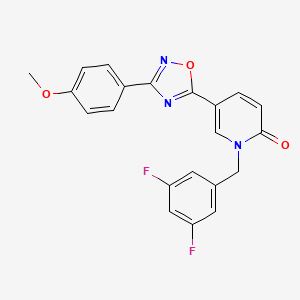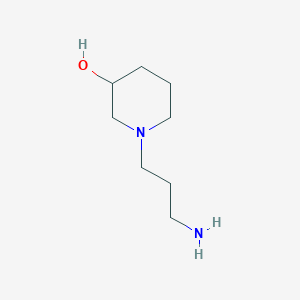
3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one is a research chemical with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It’s used primarily for proteomics research .
Synthesis Analysis
The synthesis of 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one involves several steps. One method involves the reaction of methyl anthranilate with cyclopropylisothiocyanate in the presence of triethylamine in diethyl ether for 5 hours . Another method involves the reaction of the compound with sodium ethanolate in ethanol for 2 hours under heating conditions . A third method involves the reaction of the compound with caesium carbonate in acetonitrile at 20℃ for 4 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one is represented by the canonical SMILES string: C1CC1N2C(=O)C3=CC=CC=C3NC2=S . The InChI string representation is: InChI=1S/C11H10N2OS/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) .Chemical Reactions Analysis
The chemical reactions involving 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one are primarily related to its synthesis. As mentioned earlier, it can be synthesized through reactions with methyl anthranilate, cyclopropylisothiocyanate, sodium ethanolate, and caesium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one include a molecular weight of 218.28 g/mol . The compound has a boiling point of 367.9±25.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . The compound is also characterized by a topological polar surface area of 64.4 .Aplicaciones Científicas De Investigación
Alkylation and Cycloalkylation
- 2-Mercaptoquinazolin-4(3H)-one, a compound closely related to 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one, has been studied for its reactivity in phase-transfer catalyzed alkylation and cycloalkylation reactions. These reactions are crucial for creating diverse organic compounds, potentially applicable in drug synthesis and material sciences (Khalil, 2005).
Synthesis and Characterization
- The synthesis and characterization of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, a structurally similar compound, have been explored. This research provides insights into the scalable synthesis and crystal structure of such compounds, which could be foundational for the development of various biologically active substances (Shetty et al., 2016).
Antitumor Activity
- A study explored the design, synthesis, and biological evaluation of novel substituted 2-mercapto-3-phenethylquinazolines as antitumor agents. This research underscores the potential of quinazolin-4(3H)-one derivatives in cancer therapy, offering a template for future antitumor drug development (Alanazi et al., 2013).
Green Chemistry Methods
- Deep eutectic solvents (DESs) have been utilized for the eco-friendly synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones. This study highlights the sustainable and efficient production of these compounds, which is critical in the context of green chemistry and environmental protection (Komar et al., 2022).
Antimicrobial Activity
- Research into the synthesis of new substituted 2-mercaptoquinazoline analogs as potential antimicrobial agents suggests these compounds' effectiveness against a broad spectrum of microbes. This highlights the role of quinazolin-4(3H)-one derivatives in developing new antimicrobial therapies (El-Azab, 2007).
Carbonic Anhydrase Inhibition
- A study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as human carbonic anhydrase inhibitors demonstrates their potential in treating diseases like glaucoma, epilepsy, arthritis, and cancer. This research provides a pathway for developing new efficient and selective inhibitors (El-Azab et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZKZIDCGWOBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146381-56-8 |
Source


|
| Record name | 3-cyclopropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2430602.png)





![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2430610.png)




![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)